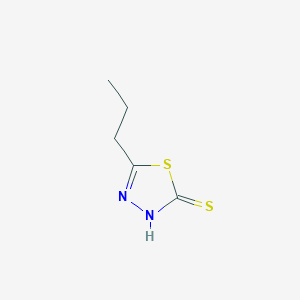

1,3,4-Thiadiazole-2(3H)-thione, 5-propyl-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

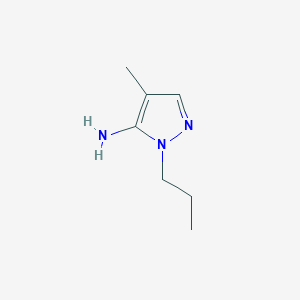

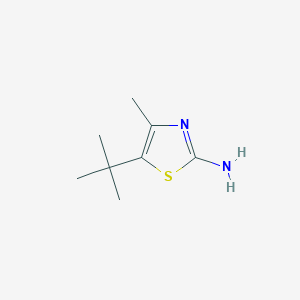

1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- is a derivative of the 1,3,4-thiadiazole family, which is a class of heterocyclic compounds containing a ring with two nitrogen and three carbon atoms, with various substituents that can modify their chemical and physical properties. These compounds have been the subject of numerous studies due to their potential applications in various fields, including medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives can be achieved through various methods. An electrochemical oxidative intramolecular N-S bond formation has been developed to construct 3-substituted 5-amino-1,2,4-thiadiazoles, which provides a catalyst- and oxidant-free approach under room temperature conditions . Another method involves an unexpected intramolecular addition-elimination reaction starting from 5-methyl-1,3,4-thiadiazole-2-thiol, leading to various 1,3,4-thiadiazol-2(3H)-one derivatives . Additionally, mercapto functionalized 1,3,4-thiadiazoles have been synthesized and characterized, highlighting the importance of N-H⋯S hydrogen bonding in the solid state . Microwave-assisted synthesis has also been employed to prepare 2,5-diaryl-1,3,4-thiadiazole derivatives, demonstrating the versatility of synthetic approaches .

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives has been extensively studied using various spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined and compared with density functional theory (DFT) calculations, revealing insights into the structural geometry and electronic properties . Similarly, the molecular structure of 2-mercapto-5-methyl-1,3,4-thiadiazole was elucidated, showing the formation of chains via N-H⋯S hydrogen bonds .

Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives undergo various chemical reactions, which can lead to the formation of novel compounds with potential applications. For example, the dehydrogenation of cyclic tautomeric forms of benzaldehyde thiosemicarbazone can produce 5-phenyl-1,3,4-thiadiazole and related compounds . Additionally, reactions with electrophilic reagents can yield 2,5-disubstituted 1,3,4-thiadiazoles with different substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by their molecular structure and substituents. For instance, the liquid crystalline properties of 2,5-diaryl-1,3,4-thiadiazole derivatives have been studied, showing that variations in peripheral n-alkoxy chains can lead to different mesophases with wide mesomorphic temperature ranges . The electrical conductivity of these mesophases has also been measured, providing insights into their potential use in electronic applications . Additionally, the radical anion of [1,2,5]thiadiazolo[3,4-c][1,2,5]thiadiazolidyl has been characterized, demonstrating its stability and potential as a bridging ligand in salts .

安全和危害

作用机制

Target of Action

The primary targets of 1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- are pathogenic bacteria such as S. aureus, B. subtilis, E. coli, and P. aeruginosa, and unicellular fungi like C. albicans . These organisms are responsible for a variety of infections and diseases, making them key targets for antimicrobial agents.

Mode of Action

The compound interacts with its targets by increasing the electrostatic attraction between functionalized chitosan and the bacterial cell wall, which enhances cell mortality . This interaction disrupts the normal functioning of the bacteria or fungi, leading to their death and thus controlling their growth .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the cell wall in bacteria and fungi . This disruption can lead to a variety of downstream effects, including the inhibition of essential metabolic processes within these organisms.

Pharmacokinetics

The compound’s solubility is increased when grafted with hydrophilic thiadiazole . This could potentially enhance its bioavailability, allowing it to reach its targets more effectively.

Result of Action

The primary result of the action of 1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- is the control of the growth of pathogenic bacteria and fungi . By interacting with these organisms and disrupting their normal functioning, the compound effectively inhibits their growth and proliferation.

属性

IUPAC Name |

5-propyl-3H-1,3,4-thiadiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S2/c1-2-3-4-6-7-5(8)9-4/h2-3H2,1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVUFGZVZNBZRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NNC(=S)S1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366603 |

Source

|

| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- | |

CAS RN |

37663-50-6 |

Source

|

| Record name | 5-Propyl-1,3,4-thiadiazole-2(3H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37663-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B1299282.png)

![(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1299284.png)

![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1299314.png)

![3-(2-Methyl-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine](/img/structure/B1299316.png)